Product packaging for 1-(Cyclopentyloxy)-4-methoxybenzene(Cat. No.:CAS No. 65578-69-0)

1-(Cyclopentyloxy)-4-methoxybenzene

Cat. No.: B8610017
CAS No.: 65578-69-0
M. Wt: 192.25 g/mol
InChI Key: QHVKHNISZYXMCP-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-4-methoxybenzene (CAS 65578-69-0) is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This compound serves as a valuable chemical intermediate in organic synthesis and pharmaceutical research. The core 3-(cyclopentyloxy)-4-methoxyphenyl moiety, which is structurally related to this compound, is recognized as a privileged scaffold in medicinal chemistry for the development of potent phosphodiesterase-4 (PDE4) inhibitors . For instance, this specific pharmacophore is a key structural component in Rolipram , a well-known selective PDE4 inhibitor used extensively in scientific research to investigate inflammatory processes . Furthermore, the same structural motif is found in Cilomilast , a second-generation PDE4 inhibitor that has been clinically investigated for the treatment of chronic obstructive pulmonary disease (COPD) due to its potent anti-inflammatory effects . The presence of the cyclopentyloxy and methoxy substituents on the phenyl ring is critical for the biological activity and selectivity of these molecules. This product is intended for research and manufacturing purposes only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B8610017 1-(Cyclopentyloxy)-4-methoxybenzene CAS No. 65578-69-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65578-69-0

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-cyclopentyloxy-4-methoxybenzene

InChI

InChI=1S/C12H16O2/c1-13-10-6-8-12(9-7-10)14-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3

InChI Key

QHVKHNISZYXMCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2CCCC2

Origin of Product

United States

Williamson Ether Synthesis:reaction: C₅h₉br + C₇h₈o₂ + Naoh → C₁₂h₁₆o₂ + Nabr + H₂o

CompoundFormulaMolecular Weight ( g/mol )
Cyclopentyl BromideC₅H₉Br149.03
4-Methoxyphenol (B1676288)C₇H₈O₂124.14
Sodium HydroxideNaOH40.00
Total Reactant Mass 313.17
1-(Cyclopentyloxy)-4-methoxybenzeneC₁₂H₁₆O₂192.25

This table lists the molecular weights of reactants for the Williamson synthesis.

Atom Economy = (Mass of Product / Total Mass of Reactants) x 100 Atom Economy = (192.25 / 313.17) x 100 = 61.4%

Mitsunobu Reaction:reaction: C₅h₁₀o + C₇h₈o₂ + C₁₈h₁₅p + C₄h₁₀n₂o₂ → C₁₂h₁₆o₂ + C₁₈h₁₅po + C₄h₁₂n₂o₂

CompoundFormulaMolecular Weight ( g/mol )
Cyclopentanol (B49286)C₅H₁₀O86.13
4-Methoxyphenol (B1676288)C₇H₈O₂124.14
Triphenylphosphine (B44618) (PPh₃)C₁₈H₁₅P262.29
Diethyl Azodicarboxylate (DEAD)C₄H₁₀N₂O₂174.15
Total Reactant Mass 646.71
1-(Cyclopentyloxy)-4-methoxybenzeneC₁₂H₁₆O₂192.25

This table lists the molecular weights of reactants for the Mitsunobu reaction.

Atom Economy = (Mass of Product / Total Mass of Reactants) x 100 Atom Economy = (192.25 / 646.71) x 100 = 29.7%

E-Factor Assessment

The E-Factor considers the actual waste produced, including by-products and unrecovered solvents, and is therefore highly dependent on reaction yield and workup procedures. libretexts.org

For the Williamson synthesis , assuming a high yield (e.g., 90%), the primary waste products are sodium bromide and water. The E-factor is relatively low, as the main by-product is a simple salt.

Waste = (Mass of NaBr + Mass of H₂O) = (102.89 + 18.02) = 120.91 g (theoretically)

E-Factor ≈ (Mass of Waste / Mass of Product) = 120.91 / 192.25 ≈ 0.63 (excluding solvent waste)

For the Mitsunobu reaction , the waste is dominated by the high-molecular-weight by-products, triphenylphosphine oxide (TPPO, MW = 278.28) and diethyl hydrazodicarboxylate (MW = 176.17).

Waste = (Mass of TPPO + Mass of reduced DEAD) = (278.28 + 176.17) = 454.45 g (theoretically)

E-Factor ≈ (Mass of Waste / Mass of Product) = 454.45 / 192.25 ≈ 2.36 (excluding solvent waste)

Comparative Green Metrics

MetricWilliamson Ether SynthesisMitsunobu Reaction
Atom Economy 61.4%29.7%
Theoretical E-Factor (Waste/Product) ~0.63~2.36
Principal Waste Stream Inorganic Salt (NaBr)Organic By-products (TPPO, Hydrazine derivative)

This table provides a comparative assessment of the green chemistry metrics for the two synthetic routes.

The analysis clearly shows that while the Mitsunobu reaction is a powerful synthetic tool, it is significantly less "green" than the Williamson ether synthesis from an atom economy and E-factor perspective. The generation of large quantities of organic waste in the Mitsunobu reaction presents considerable challenges for industrial-scale synthesis, where waste disposal and cost are major factors. nih.gov Therefore, the Williamson route, despite its own limitations, represents a more atom-economical and environmentally favorable approach for the synthesis of this compound.

Mechanistic Investigations of Reactions Involving 1 Cyclopentyloxy 4 Methoxybenzene

Reaction Kinetics and Rate Determining Steps in its Formation and Transformation

Specific kinetic studies on the formation and transformation of 1-(Cyclopentyloxy)-4-methoxybenzene are not readily found. However, the formation would typically proceed via a Williamson ether synthesis, likely involving a rate-determining nucleophilic attack of a phenoxide on a cyclopentyl halide or vice versa.

A Hammett analysis, which correlates reaction rates with substituent electronic effects, has not been specifically reported for this compound. For related reactions on substituted anisoles, electron-donating groups are known to accelerate the rate of electrophilic aromatic substitution. In a hypothetical Hammett plot for an electrophilic substitution on a series of 4-alkoxy-substituted anisoles, one would expect a negative ρ (rho) value, indicating that electron-donating substituents stabilize the positively charged intermediate, thus increasing the reaction rate.

Hypothetical Hammett Data for Electrophilic Nitration of Substituted Anisoles

Substituent (at para-position) σₚ (Substituent Constant) log(k/k₀)
-OCH₃ -0.27 1.5
-CH₃ -0.17 0.8
-H 0.00 0.0
-Cl 0.23 -0.5
-NO₂ 0.78 -3.0

Note: This table is illustrative and based on general principles, not on experimental data for this compound.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For instance, in the acid-catalyzed cleavage of the ether linkages of this compound, labeling the oxygen of the methoxy (B1213986) group with ¹⁸O could help determine which C-O bond is broken. If the resulting methanol (B129727) contains the ¹⁸O label, it would indicate cleavage of the methyl-oxygen bond. Conversely, if the phenol (B47542) contains the ¹⁸O label, it would point to cleavage of the aryl-oxygen bond. Such specific studies on this compound are not currently available in the literature.

Cleavage Reactions of the Cyclopentyloxy and Methoxy Ether Linkages

Ether linkages are generally stable but can be cleaved under harsh conditions, typically involving strong acids.

The acid-catalyzed cleavage of the ether groups in this compound would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack. For the methoxy group, this would likely be an Sₙ2-type reaction with a nucleophile (e.g., iodide from HI) attacking the methyl group. For the cyclopentyloxy group, the mechanism could have more Sₙ1 character due to the secondary nature of the cyclopentyl carbon, potentially forming a cyclopentyl cation intermediate.

Direct nucleophilic aromatic substitution (SₙAr) on the benzene (B151609) ring of this compound is highly unlikely. This is because SₙAr reactions require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, and both the cyclopentyloxy and methoxy groups are electron-donating.

Electrophilic Aromatic Substitution (EAS) on the this compound Ring System

The electron-donating nature of both the methoxy and cyclopentyloxy groups strongly activates the benzene ring towards electrophilic aromatic substitution. libretexts.org These groups are ortho- and para-directing, meaning incoming electrophiles will preferentially add at the positions adjacent (ortho) or opposite (para) to these substituents.

Given that the para position is occupied by the methoxy group relative to the cyclopentyloxy group, electrophilic substitution would be directed to the positions ortho to both groups. The relative directing ability and steric hindrance of the bulky cyclopentyloxy group would influence the product distribution. For many electrophilic reactions on substituted anisoles, the para-substituted product is often major due to reduced steric hindrance compared to the ortho positions. libretexts.org In the case of this compound, the positions ortho to the methoxy group (and meta to the cyclopentyloxy group) and ortho to the cyclopentyloxy group (and meta to the methoxy group) would be the sites of substitution. The powerful activating and ortho,para-directing effect of the methoxy group would likely dominate, favoring substitution at the positions ortho to it.

Expected Product Distribution in Electrophilic Aromatic Substitution of Anisole (B1667542)

Reaction % Ortho-Product % Meta-Product % Para-Product
Nitration 30–40 0–2 60–70
Friedel-Crafts Acylation 5–10 0–5 90–95

Source: Based on general data for anisole, not this compound. libretexts.org

Regioselectivity and Directing Effects of Cyclopentyloxy and Methoxy Groups

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is governed by the electronic and steric properties of the two alkoxy substituents. Both the methoxy (-OCH₃) and the cyclopentyloxy (-OC₅H₉) groups are classified as activating, ortho-, para-directing groups. libretexts.orglibretexts.org This is due to the powerful electron-donating resonance effect (+M) of the oxygen lone pairs, which outweighs their electron-withdrawing inductive effect (-I). libretexts.org The donation of electron density into the benzene ring increases its nucleophilicity, making it more reactive towards electrophiles than benzene itself.

The resonance structures for a generic 1,4-dialkoxybenzene illustrate that the electron density is preferentially increased at the positions ortho to each alkoxy group (carbons 2, 3, 5, and 6). libretexts.org Since all four of these positions are electronically activated, the directing effect of both groups reinforces substitution at these sites.

However, a key differentiator in the regioselectivity between the two groups arises from steric hindrance. The cyclopentyloxy group is significantly bulkier than the methoxy group. This steric bulk will hinder the approach of an electrophile to the positions ortho to the cyclopentyloxy group (positions 2 and 6). numberanalytics.com Consequently, electrophilic attack is more likely to occur at the positions ortho to the smaller methoxy group (positions 3 and 5). Therefore, the major monosubstitution products are expected to be 1-(cyclopentyloxy)-2-electrophile-4-methoxybenzene and 1-(cyclopentyloxy)-3-electrophile-4-methoxybenzene, with the latter likely being the predominant isomer due to reduced steric hindrance.

The interplay of electronic and steric effects can be illustrated by considering the nitration of various 1,4-dialkoxybenzenes, where the size of the alkoxy group influences the ratio of substitution products.

Table 1: Illustrative Regioselectivity in the Nitration of 1,4-Dialkoxybenzenes.

Substituent (R in 1-Alkoxy-4-methoxybenzene)Expected Major Mononitration Product(s)Rationale
-CH₃ (Methoxy)2-Nitro-1,4-dimethoxybenzeneSymmetrical molecule, all ortho positions are electronically activated.
-CH(CH₃)₂ (Isopropoxy)1-Isopropoxy-2-nitro-4-methoxybenzeneThe less sterically hindered position ortho to the methoxy group is favored.
-C(CH₃)₃ (tert-Butoxy)1-tert-Butoxy-2-nitro-4-methoxybenzeneSignificant steric hindrance from the tert-butoxy (B1229062) group strongly directs substitution to the positions ortho to the methoxy group.
-C₅H₉ (Cyclopentyloxy)1-Cyclopentyloxy-2-nitro-4-methoxybenzeneThe bulky cyclopentyloxy group directs the electrophile to the less sterically encumbered positions ortho to the methoxy group.

Mechanistic Probes for Sigma-Complex Formation and Proton Abstraction

The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma-complex. youtube.com In the case of this compound, the attack of an electrophile (E⁺) at one of the activated ortho positions leads to the formation of a sigma-complex.

The stability of this intermediate is crucial in determining the reaction rate. The presence of two electron-donating alkoxy groups significantly stabilizes the positive charge in the sigma-complex through resonance. The oxygen atom of the alkoxy group para to the site of electrophilic attack can donate a lone pair of electrons, creating an additional resonance structure where all atoms (except the attached electrophile and hydrogen) have a full octet. This is a major contributing resonance form and greatly lowers the activation energy for the formation of the sigma-complex. libretexts.org

Oxidative and Reductive Transformations of the Aromatic Ring

Electrochemical Oxidation Studies for Reactivity Profiling

The electron-rich nature of this compound, due to its two electron-donating alkoxy groups, makes it susceptible to oxidation. Electrochemical methods, such as cyclic voltammetry, are powerful tools for probing the reactivity of such compounds towards oxidation. These techniques can provide information on the oxidation potentials and the stability of the resulting oxidized species.

Studies on the anodic oxidation of 1,4-dimethoxybenzene (B90301) and its derivatives have shown that these compounds can be oxidized to the corresponding quinone bisketals or quinones, depending on the reaction conditions. researchgate.netnih.gov The oxidation typically proceeds via a two-electron transfer process. The initial one-electron oxidation forms a radical cation, which can then undergo further oxidation or react with nucleophiles present in the medium.

For this compound, the first oxidation potential is expected to be relatively low due to the strong electron-donating character of the two alkoxy groups. The oxidation would likely initiate at the aromatic ring, leading to a radical cation. The subsequent reaction pathway would depend on the solvent and supporting electrolyte used. In the presence of a nucleophilic solvent like methanol, the formation of a quinone bisketal is plausible. nih.gov

The oxidation potentials of a series of 1,4-dialkoxybenzenes can be used to create a reactivity profile. Generally, the presence of electron-donating groups lowers the oxidation potential, making the compound easier to oxidize.

Table 2: Representative Oxidation Potentials of 1,4-Disubstituted Benzene Derivatives.

CompoundSubstituentsTypical First Oxidation Potential (Epa vs. reference electrode)General Reactivity Trend
1,4-DimethoxybenzeneTwo -OCH₃Relatively LowReadily oxidized due to two strong electron-donating groups.
1-tert-Butyl-4-methoxybenzene-C(CH₃)₃, -OCH₃Slightly Higher than 1,4-dimethoxybenzeneThe alkyl group is less electron-donating than the methoxy group.
HydroquinoneTwo -OHLowEasily oxidized to benzoquinone.
This compound-OC₅H₉, -OCH₃Expected to be similar to 1,4-dimethoxybenzeneBoth alkoxy groups are strong electron-donating groups, leading to a low oxidation potential.

Note: The exact oxidation potentials can vary depending on the solvent, electrolyte, and electrode material used.

Catalytic Hydrogenation and Birch Reduction Analogues

The aromatic ring of this compound can be reduced under various conditions, leading to different products.

Catalytic Hydrogenation: Catalytic hydrogenation of aromatic rings typically requires forcing conditions (high pressure and/or temperature) and a suitable catalyst, such as rhodium, ruthenium, or platinum. researchgate.net The complete hydrogenation of the benzene ring in this compound would yield 1-cyclopentyloxy-4-methoxycyclohexane. This reaction would result in the formation of several stereoisomers due to the creation of new chiral centers on the cyclohexane (B81311) ring. The choice of catalyst and reaction conditions can sometimes influence the stereoselectivity of the hydrogenation. For instance, heterogeneous catalysts often lead to syn-addition of hydrogen from one face of the ring.

Birch Reduction Analogues: The Birch reduction is a powerful method for the partial reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com This reaction typically yields a 1,4-cyclohexadiene.

For aromatic rings bearing electron-donating groups, such as the alkoxy groups in this compound, the Birch reduction follows a specific regioselectivity. The reduction occurs in a way that the electron-donating groups remain on the double bonds of the resulting diene. nrochemistry.com The mechanism involves the formation of a radical anion, which is protonated at a position ortho to one of the alkoxy groups. A second electron transfer followed by another protonation yields the 1,4-diene. masterorganicchemistry.com

In the case of this compound, the expected product of a Birch reduction would be 1-cyclopentyloxy-4-methoxycyclohexa-1,4-diene. numberanalytics.com This enol ether product can be subsequently hydrolyzed under acidic conditions to yield a β,γ-unsaturated ketone.

Table 3: Comparison of Reduction Products of 1,4-Dialkoxybenzenes.

Reduction MethodStarting MaterialMajor ProductKey Mechanistic Feature
Catalytic Hydrogenation (e.g., H₂/Rh-C)1,4-Dimethoxybenzene1,4-DimethoxycyclohexaneComplete saturation of the aromatic ring.
Birch Reduction (Na/NH₃, EtOH)1,4-Dimethoxybenzene1,4-Dimethoxycyclohexa-1,4-dienePartial reduction to a 1,4-diene; alkoxy groups remain on the double bonds.
Catalytic Hydrogenation (e.g., H₂/Ru-C)This compound1-Cyclopentyloxy-4-methoxycyclohexaneComplete saturation of the aromatic ring.
Birch Reduction (Na/NH₃, EtOH)This compound1-Cyclopentyloxy-4-methoxycyclohexa-1,4-dienePartial reduction to a 1,4-diene; alkoxy groups remain on the double bonds.

Theoretical and Computational Chemistry Studies on 1 Cyclopentyloxy 4 Methoxybenzene

Electronic Structure and Molecular Orbital Analysis

The electronic behavior of a molecule is fundamental to its chemical character. Analysis of the frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), along with the distribution of electron density, provides a powerful framework for understanding the reactivity and kinetic stability of 1-(cyclopentyloxy)-4-methoxybenzene.

HOMO-LUMO Energy Gaps and Reactivity Descriptors

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter in quantum chemistry. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarizable and reactive.

For this compound, computational calculations provide the energies of these frontier orbitals. These values are instrumental in deriving various reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors offer quantitative measures of the molecule's tendency to attract electrons, its resistance to deformation of its electron cloud, and its propensity to act as an electrophile, respectively.

Calculated HOMO-LUMO Energies and Reactivity Descriptors for this compound
ParameterValue (eV)
HOMO Energy-8.54
LUMO Energy-0.78
HOMO-LUMO Gap (ΔE)7.76

The relatively large HOMO-LUMO gap of 7.76 eV for this compound suggests that it is a kinetically stable molecule.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform. An electrostatic potential (ESP) map provides a visual representation of this distribution on the electron density surface. In an ESP map, regions of negative potential, typically colored red, indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and represent likely sites for nucleophilic attack.

For this compound, the ESP map reveals distinct regions of differing electrostatic potential. The oxygen atom of the methoxy (B1213986) group and the oxygen atom of the cyclopentyloxy group are expected to be regions of high electron density (red), making them susceptible to interaction with electrophiles. The aromatic protons and the protons on the cyclopentyl ring, being less shielded, will exhibit a more positive electrostatic potential (blue to green). This information is invaluable for predicting how the molecule will interact with other polar molecules and in understanding its intermolecular forces.

Conformational Analysis and Rotational Barriers

The three-dimensional structure of a molecule is not static. For flexible molecules like this compound, various conformations exist due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers that separate them.

Ab Initio and Semi-Empirical Methods for Conformational Landscapes

While DFT is excellent for finding the ground state, exploring the entire conformational landscape can be computationally expensive. Ab initio methods, which are based on first principles without experimental data, and semi-empirical methods, which use some experimental parameters to simplify calculations, are often employed to map out the potential energy surface. These methods can be used to calculate the energy of the molecule as a function of the rotation around specific bonds, such as the C-O bonds of the ether linkages. This allows for the determination of rotational barriers, which are the energy maxima that must be overcome for the molecule to transition from one conformer to another. Understanding these barriers is crucial for predicting the flexibility of the molecule and the rates of conformational interconversion. For this compound, the rotation of the cyclopentyl group and the methoxy group relative to the aromatic ring are the primary conformational degrees of freedom.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry provides the tools to predict various spectroscopic properties of molecules from first principles. These predictions can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For this compound, key spectroscopic parameters that can be computationally predicted include its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies.

By calculating the magnetic shielding of the various nuclei (¹H and ¹³C) in the optimized geometry of the molecule, it is possible to predict the NMR chemical shifts. These predicted shifts can then be compared with experimental NMR spectra to aid in the assignment of peaks to specific atoms in the molecule.

NMR Chemical Shift Predictions and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict the Nuclear Magnetic Resonance (NMR) spectra of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts.

A theoretical study of this compound would involve optimizing the molecule's geometry at a given level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)) and then performing GIAO calculations. The resulting theoretical chemical shifts for each unique carbon and proton would then be correlated with experimentally obtained NMR data. This comparison is crucial for validating the computational model and can help in the unambiguous assignment of experimental signals, especially for complex structures.

A hypothetical data table comparing experimental and calculated shifts would resemble the following:

AtomExperimental ¹H NMR Chemical Shift (ppm)Calculated ¹H NMR Chemical Shift (ppm)Experimental ¹³C NMR Chemical Shift (ppm)Calculated ¹³C NMR Chemical Shift (ppm)
C1--Data not availableData not available
C2Data not availableData not availableData not availableData not available
...............
H1Data not availableData not available--
H2Data not availableData not available--
...............

This table is for illustrative purposes only. No experimental or calculated data for this compound is currently available.

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities.

Following a geometry optimization, a frequency calculation is performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides the wavenumbers and intensities of the IR and Raman active vibrational modes. These calculated spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions, such as C-H stretches, C-O-C ether stretches, and aromatic ring vibrations.

A prospective data table would look like this:

Vibrational ModeCalculated Frequency (cm⁻¹)Calculated IR Intensity (km/mol)Calculated Raman Activity (Å⁴/amu)Experimental IR Frequency (cm⁻¹)Experimental Raman Frequency (cm⁻¹)
Aromatic C-H stretchData not availableData not availableData not availableData not availableData not available
Methoxy C-H stretchData not availableData not availableData not availableData not availableData not available
Cyclopentyloxy C-O stretchData not availableData not availableData not availableData not availableData not available
..................

This table is for illustrative purposes only. No experimental or calculated data for this compound is currently available.

Transition State Characterization for Reactions Involving this compound

Computational chemistry is instrumental in elucidating reaction mechanisms by locating and characterizing transition states—the high-energy structures that connect reactants and products.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state geometry is located and confirmed (by having exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. researchgate.net An IRC analysis traces the reaction pathway downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. researchgate.net This provides a detailed map of the geometric changes that occur throughout the reaction, confirming that the identified transition state indeed links the intended reactants and products. researchgate.net

Solvation Models in Computational Mechanistic Studies

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for these effects using various solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvation models involve including a number of solvent molecules directly in the calculation, which is more computationally intensive but can provide insights into specific solvent-solute interactions like hydrogen bonding. The choice of model is critical for accurately predicting reaction barriers and stabilities in solution.

Intermolecular Interactions and Aggregation Behavior Simulations

The non-covalent interactions between molecules of this compound would govern its physical properties, such as its boiling point and solubility, as well as its potential to aggregate. Computational methods can be used to study these interactions.

By calculating the interaction energies of different dimer configurations (e.g., stacked, T-shaped), the most stable arrangements can be identified. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can visualize and quantify the nature and strength of these interactions, including van der Waals forces and potential weak hydrogen bonds. Molecular dynamics simulations could further be employed to understand the bulk behavior and aggregation tendencies of the compound over time.

Advanced Spectroscopic and Analytical Techniques for Research on 1 Cyclopentyloxy 4 Methoxybenzene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including derivatives of 1-(cyclopentyloxy)-4-methoxybenzene. This powerful, non-destructive technique allows for the precise determination of the molecular framework by probing the magnetic properties of atomic nuclei.

Two-dimensional (2D) NMR techniques are indispensable for unraveling the intricate structures of newly synthesized derivatives of this compound. youtube.com By spreading NMR data into two dimensions, these experiments resolve overlapping signals and reveal correlations between different nuclei, providing a detailed connectivity map of the molecule. youtube.comrsc.orgsdsu.edu

COrrelation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other (J-coupling), typically those on adjacent carbon atoms. sdsu.edu The resulting cross-peaks in a COSY spectrum establish a proton-proton connectivity network, which is fundamental for tracing out the carbon skeleton of a molecule. youtube.comsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.comsdsu.edu This provides a direct link between the proton and carbon skeletons of the molecule, allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.edu

2D NMR Technique Information Gained Typical Application
COSY Shows proton-proton (¹H-¹H) J-couplingEstablishing connectivity of adjacent protons
HSQC Shows one-bond proton-carbon (¹H-¹³C) correlationsAssigning carbon signals based on attached protons
HMBC Shows multiple-bond (2-3 bonds) proton-carbon (¹H-¹³C) correlationsIdentifying quaternary carbons and connecting molecular fragments

While solution-state NMR provides information about the time-averaged conformation of a molecule, solid-state NMR (ssNMR) offers a unique window into the specific conformations and packing arrangements present in the crystalline state. By comparing experimental ssNMR data with theoretical calculations, it is possible to determine the relative stereochemistry and molecular conformation of compounds in their solid form. nih.gov This technique is particularly useful for studying derivatives of this compound that can be crystallized, providing valuable data on the orientation of the cyclopentyl and methoxy (B1213986) groups relative to the benzene (B151609) ring.

Dynamic NMR (DNMR) is a powerful technique used to study the rates of intramolecular processes that cause the exchange of nuclei between different magnetic environments. mdpi.com For derivatives of this compound, DNMR can be employed to investigate the rotational barriers around the C-O bonds connecting the cyclopentyl and methoxy groups to the aromatic ring. nih.govnih.govresearchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these rotational processes. mdpi.comresearchgate.net This information provides fundamental insights into the conformational flexibility and stability of these molecules. mdpi.comnih.govkoreascience.kr

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

The IR and Raman spectra of this compound are characterized by specific vibrational modes that can be assigned to different parts of the molecule.

C-O Stretching Frequencies: As a mixed aryl alkyl ether, this compound exhibits two distinct C-O stretching bands. spectroscopyonline.comblogspot.com The asymmetric C-O-C stretch typically appears as a strong band in the region of 1200-1300 cm⁻¹, while the symmetric stretch is found at a lower frequency, often around 1040 cm⁻¹. spectroscopyonline.comblogspot.comuomustansiriyah.edu.iq The precise positions of these bands can be influenced by the electronic effects of substituents on the aromatic ring.

Aromatic Ring Modes: The benzene ring gives rise to several characteristic vibrational modes, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The pattern of out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern on the aromatic ring. udel.edu

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique
Asymmetric C-O-C Stretch1200 - 1300IR, Raman
Symmetric C-O-C Stretch~1040IR, Raman
Aromatic C-H Stretch>3000IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman

In-situ spectroscopic techniques, particularly IR and Raman spectroscopy, are powerful tools for monitoring the progress of chemical reactions in real-time. acs.orgyoutube.comwiley.com For synthetic pathways involving this compound, such as its formation via an etherification reaction, in-situ monitoring can provide valuable kinetic and mechanistic information. acs.orgnih.govyoutube.com By tracking the disappearance of reactant signals and the appearance of product signals over time, it is possible to determine reaction endpoints, identify reaction intermediates, and optimize reaction conditions. acs.orgyoutube.comwiley.com This approach is particularly advantageous for reactions in heterogeneous systems, where traditional sampling and analysis methods can be challenging. acs.org

Mass Spectrometry for Mechanistic Pathway Confirmation

Mass spectrometry stands as a cornerstone in the elucidation of molecular structures and the confirmation of synthetic transformations. For derivatives of this compound, mass spectrometric techniques are indispensable for verifying reaction pathways and characterizing the resulting products with high fidelity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation in Synthetic Transformations

High-resolution mass spectrometry (HRMS) is a critical analytical tool for confirming the elemental composition of newly synthesized derivatives of this compound. By providing highly accurate mass measurements, typically with sub-ppm error, HRMS allows for the unambiguous determination of a compound's molecular formula, a fundamental step in structure elucidation. masonaco.org This level of precision is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

In the synthesis of derivatives, such as those involving substitutions on the aromatic ring or modifications of the cyclopentyl group, HRMS is employed to confirm the successful incorporation of the desired functionalities. For instance, following a synthetic route to introduce a nitro group to the benzene ring, the resulting product's exact mass would be expected to shift by a precise and predictable amount.

Table 1: Theoretical and Observed Exact Masses of this compound and a Hypothetical Nitro-Derivative

CompoundMolecular FormulaTheoretical Exact Mass (Da)Observed Exact Mass (Da)Mass Error (ppm)
This compoundC₁₂H₁₆O₂192.11503Hypothetical 192.11498Hypothetical -0.26
1-(Cyclopentyloxy)-2-nitro-4-methoxybenzeneC₁₂H₁₅NO₄237.09976Hypothetical 237.09971Hypothetical -0.21

Note: The observed mass and mass error values are hypothetical examples to illustrate the precision of HRMS.

The data presented in Table 1, though illustrative, highlights how the minute difference between the theoretical and experimentally observed mass can provide strong evidence for the successful synthesis of the target compound. This technique is routinely used to verify the outcome of each step in a multi-step synthesis involving this compound derivatives.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. uab.edu This method provides valuable insights into the connectivity of atoms within a molecule, aiding in the structural confirmation of this compound and its derivatives. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. uab.edu

The fragmentation patterns of alkoxybenzene derivatives are well-characterized. For this compound, key fragmentation pathways would likely involve the cleavage of the ether linkages and fragmentation of the cyclopentyl ring. The study of related compounds, such as 1-(cyclopropylmethyl)-4-methoxybenzene, shows characteristic fragments corresponding to the loss of the cycloalkylmethyl group and other cleavages of the ether bond. nih.gov

Table 2: Plausible MS/MS Fragmentation of Protonated this compound ([M+H]⁺)

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z (Hypothetical)
193.1223[C₇H₇O]⁺C₅H₈O107.0491
193.1223[C₅H₉]⁺C₇H₈O₂69.0704
193.1223[C₆H₅O]⁺C₆H₁₁93.0335

Note: The fragment m/z values are based on plausible fragmentation pathways and have not been experimentally verified for this specific compound.

By analyzing the fragmentation patterns of synthesized derivatives, researchers can confirm the location of substituents. For example, a substituent on the benzene ring would lead to a mass shift in the aromatic fragment ions, while a modification on the cyclopentyl ring would alter the mass of the cyclopentyl-containing fragments. This detailed structural information is crucial for understanding structure-activity relationships. The elucidation of fragmentation pathways for complex molecules like heroin and its analogs has been successfully achieved using high-resolution MS/MS, demonstrating the power of this technique. nih.gov

Isotopic Abundance Analysis in Labeled Experiments

Isotopic labeling is a sophisticated technique used to trace the pathways of atoms through chemical reactions and to elucidate fragmentation mechanisms in mass spectrometry. nih.gov By selectively replacing certain atoms in a molecule with their heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), researchers can follow the fate of the labeled atoms during fragmentation. nih.gov

For instance, in the study of this compound derivatives, one could synthesize a version with an ¹⁸O-labeled methoxy group. When this labeled compound is subjected to MS/MS analysis, the resulting fragment ions containing the methoxy group will exhibit a mass shift of 2 Da. This allows for the definitive identification of fragments containing the methoxy oxygen versus the ether oxygen linking the cyclopentyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound and its derivatives, UV-Vis spectroscopy provides valuable information about the π-electron system and the effects of substituents on the electronic structure.

Investigation of Electronic Absorption Profiles and Substituent Effects

The UV-Vis spectrum of an aromatic compound is characterized by absorption bands arising from π → π* transitions. For benzene and its derivatives, these bands are typically observed in the region of 200-300 nm. nist.gov The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature of the substituents on the aromatic ring.

In this compound, the two oxygen-containing substituents, the methoxy and cyclopentyloxy groups, act as auxochromes. Their lone pair electrons can delocalize into the π-system of the benzene ring, which generally leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

The introduction of further substituents on the aromatic ring of this compound would be expected to cause predictable shifts in the UV-Vis spectrum. Electron-donating groups would likely enhance the bathochromic shift, while electron-withdrawing groups would cause a more complex change, potentially leading to the appearance of new charge-transfer bands. For example, the UV-Vis spectrum of 1,4-dimethoxybenzene (B90301) shows an absorption maximum around 291 nm. aatbio.com The introduction of a nitro group, a strong electron-withdrawing group, to p-anisole results in a significant red shift of the main absorption band. nist.gov

Table 3: Expected UV-Vis Absorption Maxima for Substituted Anisole (B1667542) Derivatives

CompoundSubstituentsExpected λmax (nm)Solvent
Anisole-OCH₃~270Ethanol
1,4-Dimethoxybenzene-OCH₃, -OCH₃291 aatbio.comNot Specified
p-Nitroanisole-OCH₃, -NO₂317 nist.govNot Specified
This compound-OCH₃, -OC₅H₉Estimated ~280-295Ethanol

Note: The λmax for this compound is an estimation based on the values for structurally similar compounds.

By systematically studying the UV-Vis spectra of a series of derivatives, researchers can build a comprehensive understanding of the structure-property relationships governing the electronic behavior of these compounds.

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide highly accurate data on bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.

For this compound and its derivatives, obtaining a single-crystal X-ray structure would provide definitive proof of the molecular connectivity and conformation. This would be particularly valuable for:

Confirming the regiochemistry of substitution: In cases of polysubstituted derivatives, X-ray crystallography can unambiguously determine the positions of the substituents on the benzene ring.

Determining the conformation of the cyclopentyloxy group: The cyclopentyl ring can adopt various conformations (e.g., envelope, twist). X-ray crystallography would reveal the preferred conformation in the solid state.

Analyzing intermolecular interactions: The crystal packing reveals how molecules interact with each other in the solid state, providing insights into hydrogen bonding, π-stacking, and other non-covalent interactions that influence the material's bulk properties.

While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of related phenyl ether derivatives provides a template for what could be expected. For instance, the crystal structures of other alkoxybenzene derivatives would reveal the typical bond lengths and angles for the C-O-C ether linkages and the planarity of the benzene ring.

The successful growth of a single crystal suitable for X-ray diffraction is often a challenging step. However, the wealth of structural information obtained makes it a highly desirable goal in the comprehensive characterization of new this compound derivatives.

Applications and Roles of 1 Cyclopentyloxy 4 Methoxybenzene in Advanced Organic Synthesis and Materials Science

As a Versatile Synthon in Complex Molecule Synthesis

The unique electronic and steric properties imparted by the cyclopentyloxy and methoxy (B1213986) substituents make 1-(Cyclopentyloxy)-4-methoxybenzene a valuable synthon in the construction of complex molecular architectures. Its utility spans from the preparation of advanced pharmaceutical intermediates to its potential as a building block in the intricate strategies of natural product synthesis.

A primary application of this compound and its derivatives is in the synthesis of advanced chemical intermediates, most notably for the development of phosphodiesterase 4 (PDE4) inhibitors. The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a core structural feature in several potent PDE4 inhibitors, which are a class of drugs investigated for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

The compound serves as a key starting material for creating more complex heterocyclic systems. For instance, derivatives like 3-(Cyclopentyloxy)-4-methoxybenzaldehyde are utilized in multi-step syntheses to produce compounds such as Rolipram and Roflumilast. nih.govnih.gov These inhibitors are designed to fit into the active site of the PDE4 enzyme, where the cyclopentyloxy and methoxy groups play a crucial role in binding affinity and selectivity. nih.govnih.gov

A notable example is the synthesis of the highly potent PDE IVb inhibitor, (+)-, (-)-, and (±)-7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one. mdpi.comnih.gov This demonstrates the role of the this compound framework in constructing intricate, biologically active molecules. The synthesis of various benzamides and catecholamides as PDE4 inhibitors also highlights the importance of the 3-(cyclopentyloxy)-4-methoxybenzoyl substructure derived from this versatile benzene (B151609) derivative. researchgate.net

Table 1: Examples of Advanced Chemical Intermediates Derived from this compound Moiety

IntermediateApplication/Significance
7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-onePotent PDE IVb inhibitor. mdpi.comnih.gov
RolipramA well-known selective PDE4 inhibitor. nih.govnih.gov
RoflumilastAn approved PDE4 inhibitor for severe COPD. nih.govnih.gov
3-(Cyclopentyloxy)-4-methoxybenzamidesA class of selective PDE4 inhibitors. researchgate.net

While the 3-cyclopentyloxy-4-methoxyphenyl moiety is a key feature in many synthetic targets, specific examples of this compound being directly employed as a building block in the total synthesis of natural products are not extensively documented in publicly available literature. However, the principles of retrosynthetic analysis suggest its potential utility. Natural products containing a substituted aromatic core could theoretically be assembled using this compound as a starting fragment. nih.gov

The synthesis of complex natural products often involves the strategic coupling of various building blocks. rsc.orgwikipedia.orgfrontiersin.orgresearchgate.net The presence of two distinct ether linkages on the benzene ring of this compound allows for potential differential reactivity and functionalization, a desirable characteristic in a synthetic building block. While direct applications in this area are yet to be widely reported, its structural motifs are present in complex synthetic molecules, indicating its potential for future applications in this field.

Role in the Development of Functional Materials

The structural characteristics of this compound, particularly the presence of the alkoxy groups on an aromatic platform, make it an interesting candidate as a precursor for various functional materials. These include liquid crystals, polymers, and optoelectronic materials.

Alkoxy-substituted benzene derivatives are a well-established class of molecules for the design of liquid crystals. The anisotropic nature of these molecules, arising from a rigid core and flexible peripheral chains, can lead to the formation of mesophases. While there are no specific reports detailing liquid crystalline compounds derived directly from this compound, related structures with alkoxy and methoxy substituents on a phenyl ring are known to exhibit liquid crystalline properties. researchgate.netenvironmentaljournals.orgutar.edu.my

The general principle involves the self-assembly of these molecules into ordered, yet fluid, states. The nature of the alkoxy group can influence the transition temperatures and the type of mesophase formed (e.g., nematic, smectic). For instance, Schiff bases and esters containing alkoxy-substituted phenyl rings have been shown to exhibit such properties. utar.edu.mynih.gov Given these precedents, it is plausible that derivatives of this compound could be tailored to create novel liquid crystalline materials.

Aromatic ethers are a known class of monomers for the synthesis of high-performance polymers, such as poly(arylene ether)s. These polymers are often characterized by their excellent thermal stability and mechanical properties. While the direct polymerization of this compound has not been specifically detailed in the reviewed literature, its structure is amenable to polymerization reactions.

For example, derivatives of this compound could potentially be functionalized to create difunctional monomers suitable for polycondensation reactions. The resulting polymers would contain the cyclopentyloxy and methoxy side groups, which could influence properties such as solubility, processability, and the final material's thermal characteristics. A related class of polymers, poly(p-phenylene vinylene)s (PPVs), often incorporates alkoxy substituents to tune their electronic and physical properties for applications in organic electronics. nih.govresearchgate.netwikipedia.orgrsc.orgnih.gov

Table 2: Potential Polymer Types and Properties from Alkoxybenzene Monomers

Polymer TypePotential PropertiesRelated Examples
Poly(arylene ether)sHigh thermal stability, good mechanical properties.Various high-performance engineering plastics.
Poly(p-phenylene vinylene)s (PPVs)Tunable electronic and optical properties, solubility.MEH-PPV, a widely studied polymer for organic LEDs. wikipedia.org

The electronic properties of this compound make it a promising precursor for the development of optoelectronic materials. The methoxy group is a well-known electron-donating group that can influence the highest occupied molecular orbital (HOMO) energy level of a molecule. This is a critical parameter for materials used in charge transport layers, particularly hole transport materials (HTMs) in devices like perovskite solar cells. nih.govnih.gov

While specific studies on HTMs derived directly from this compound are not prevalent, the 3,4-dialkoxy substitution pattern is a common feature in many organic semiconductors. By incorporating this moiety into larger conjugated systems, such as triarylamines or other extended π-systems, it is possible to fine-tune the material's electronic properties for efficient charge injection and transport. The cyclopentyloxy group can also enhance solubility, which is beneficial for the solution-based processing of these materials. The general utility of alkoxy-substituted benzene derivatives in organic semiconductor formulations has been noted in patent literature. google.com

Research on helicene-based HTMs and other complex structures often incorporates methoxy-substituted phenyl groups to achieve high power conversion efficiencies in perovskite solar cells. mdpi.comrsc.org This underscores the potential of this compound as a foundational element for the next generation of optoelectronic materials.

Utilization in Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to build larger, functional assemblies from smaller molecular components. The structure of this compound, featuring both hydrogen bond acceptors (the ether and methoxy oxygens) and a hydrophobic aromatic core, makes it a candidate for participation in such assemblies.

Host-Guest Interactions Involving the Aromatic Core

The electron-rich aromatic ring of this compound can participate in host-guest interactions. These interactions are fundamental to the function of many supramolecular systems, including molecular sensors and drug delivery vehicles. The nature of these interactions is often dictated by the electronic properties of the aromatic guest.

While no specific studies on the host-guest chemistry of this compound have been found, research on similar alkoxybenzene derivatives provides insight. For instance, crown ethers are known to form stable complexes with various guest molecules, including substituted aromatic compounds. frontiersin.orgvt.eduresearchgate.netdiva-portal.orgnih.gov The binding affinity in these systems is governed by a combination of factors, including size complementarity and electronic interactions between the host and the guest. It is plausible that the this compound core could act as a guest for larger host molecules, with the bulky cyclopentyloxy group influencing the orientation and stability of the resulting complex.

Host TypePotential Interaction with Alkoxybenzene GuestRelevant Findings
Crown Ethers Complexation of the aromatic ring within the macrocyclic cavity.Studies show complex formation is dependent on the size and electronic nature of both the crown ether and the aromatic guest. frontiersin.orgvt.eduresearchgate.netdiva-portal.orgnih.gov
Cyclophanes Encapsulation of the benzene ring.The hydrophobic cavity of cyclophanes can bind aromatic guests, driven by solvophobic effects and van der Waals forces.
Calixarenes Inclusion of the methoxy or cyclopentyloxy group in the calixarene (B151959) basket.The shape and functionalization of the calixarene determine the binding selectivity for different parts of the guest molecule.

Self-Assembly of Ether-Functionalized Aromatic Scaffolds

The presence of multiple functional groups in this compound allows for the possibility of self-assembly into larger, ordered structures. The interplay between aromatic π-π stacking, dipole-dipole interactions of the ether linkages, and van der Waals forces of the cyclopentyl groups could direct the formation of specific supramolecular architectures.

Research on the self-assembly of other alkoxy-substituted aromatic compounds has demonstrated their ability to form liquid crystals and organogels. acs.org For example, diphenyl ethers with terminal alkoxy chains of varying lengths have been shown to self-assemble into nanofeather-like fluorescent structures. acs.org While no such studies have been reported for this compound, its structural similarity suggests that it could potentially form interesting self-assembled materials.

Ligand Precursor for Catalytic Systems

The oxygen atoms in the ether and methoxy groups of this compound possess lone pairs of electrons that can coordinate to metal centers, making it a potential precursor for the synthesis of ligands for catalytic applications.

Design and Synthesis of Chelation-Assisted Ligands Incorporating the Alkoxybenzene Moiety

Alkoxybenzene derivatives can be functionalized to create multidentate ligands that can form stable chelate complexes with metal ions. The methoxy group in anisole (B1667542) and its derivatives is known to direct ortho-metalation, a key step in the synthesis of more complex ligands. While specific examples for this compound are not available, the general reactivity of anisoles suggests that it could be a valuable building block. For instance, cationic imidazolin-2-iminato scandium(III) alkyl complexes have been shown to catalyze the highly regioselective C-H alkylation of anisoles. nih.gov

Ligand Design StrategyPotential Role of this compound
Ortho-functionalization The methoxy group can direct lithiation or other metalation reactions to the ortho position, allowing for the introduction of other coordinating groups.
Demethylation/Functionalization The methoxy group can be cleaved to a phenol (B47542), which can then be used as a handle for further synthetic transformations to build more complex ligand structures.
Incorporation into Macrocycles The entire this compound unit could be incorporated as a rigid aromatic spacer in a larger macrocyclic ligand.

Application in Asymmetric Catalysis (if chiral derivatives are considered)

For this compound to be directly applicable in asymmetric catalysis, it would need to be chiral. The parent molecule is achiral. However, chiral derivatives could potentially be synthesized, for example, by introducing a chiral center on the cyclopentyl ring or by creating atropisomers through steric hindrance.

Should a chiral derivative be prepared, it could be employed as a ligand in a variety of asymmetric transformations. The field of asymmetric catalysis heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to the catalytic center. acs.org The bulky cyclopentyloxy group, if appropriately positioned in a chiral derivative, could create a well-defined chiral pocket around a metal center, influencing the enantioselectivity of a catalyzed reaction.

Development of New Synthetic Methodologies (Compound-centric)

While there are no new synthetic methodologies reported that are centered around this compound, its synthesis and potential reactivity can be inferred from related compounds. A commercial supplier suggests that the closely related 1-cyclopentyl-4-methoxybenzene (B3242259) can be synthesized via electrophilic aromatic substitution.

Potential reactions of this compound could include:

Oxidation: Oxidation of the cyclopentyl ring or the aromatic ring.

Reduction: Reduction of the aromatic ring.

Electrophilic Aromatic Substitution: Further substitution on the benzene ring, directed by the existing alkoxy groups.

Ether Cleavage: Cleavage of the ether linkages under harsh conditions.

These potential reactions could be explored to develop new synthetic routes to more complex molecules.

As a Substrate for Novel Cross-Coupling Reactions

While direct literature on the use of this compound as a substrate in cross-coupling reactions is not extensively documented, its structural motifs suggest significant potential in this area. The reactivity of the aromatic ring is influenced by the electron-donating nature of both the methoxy and cyclopentyloxy groups, making it amenable to electrophilic substitution. For it to participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions, it would first need to be functionalized with a suitable leaving group, typically a halide (e.g., bromine or iodine) or a triflate.

The presence of two activating groups would direct this functionalization to the positions ortho to the ether linkages. Once halogenated, the resulting aryl halide can serve as a substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, a hypothetical iodinated derivative, 2-iodo-1-(cyclopentyloxy)-4-methoxybenzene, could readily participate in a Suzuki-Miyaura coupling. This reaction is a cornerstone of synthetic chemistry for creating biaryl compounds, which are prevalent in pharmaceuticals and functional materials. nih.govyoutube.com The general conditions for such a reaction are well-established and typically involve a palladium catalyst, a base, and an organoboron reagent. nih.govmdpi.comresearchgate.net

Similarly, in a Sonogashira coupling, the halogenated derivative would react with a terminal alkyne to form an aryl alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This transformation is highly valued for the synthesis of conjugated enynes and arylalkynes, which are key components in various applications, including molecular electronics and biologically active compounds. nih.govnih.gov The Heck reaction, another powerful palladium-catalyzed process, would enable the arylation of an alkene with the halogenated this compound, leading to the formation of substituted olefins. nih.govrug.nlnih.gov

The following table outlines plausible conditions for a Suzuki-Miyaura cross-coupling reaction using a hypothetical halogenated derivative of this compound.

ParameterConditionPurpose
Aryl Halide 2-Iodo-1-(cyclopentyloxy)-4-methoxybenzeneThe electrophilic partner in the coupling reaction.
Organoboron Reagent Arylboronic acid or esterThe nucleophilic partner providing the aryl group to be coupled.
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, or other Pd(0) or Pd(II) precursorsFacilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Ligand PPh₃, XPhos, or other phosphine-based ligandsStabilizes the palladium center and modulates its reactivity.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Activates the organoboron reagent and neutralizes the acid generated during the reaction.
Solvent Toluene, Dioxane, or DMF/water mixtureProvides the medium for the reaction to occur.
Temperature Room temperature to 100 °CInfluences the reaction rate and yield.

This table presents a generalized set of conditions for a Suzuki-Miyaura reaction and would require optimization for the specific substrate.

As a Protecting Group Strategy Component (e.g., as a masked phenol)

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. This process is known as protection, and the blocking group is called a protecting group. uchicago.eduorganic-chemistry.org The compound this compound can be viewed as a "masked" or protected form of 4-methoxyphenol (B1676288), where the cyclopentyl group serves as the protecting group for the phenolic hydroxyl.

Ethers are commonly employed as protecting groups for alcohols and phenols due to their general stability under a wide range of reaction conditions, including basic, oxidizing, and reducing environments. libretexts.orgyoutube.comharvard.edu The cyclopentyl ether, in particular, has been identified as a novel and effective protecting group for phenols.

The protection of a phenol as a cyclopentyl ether can be achieved through a Williamson ether synthesis, reacting the sodium or potassium salt of the phenol with a cyclopentyl halide. The resulting this compound is stable to many synthetic transformations that might otherwise affect a free phenolic hydroxyl group.

The key to a successful protecting group strategy is the ability to remove the protecting group selectively and in high yield when it is no longer needed. This deprotection step regenerates the original functional group. The cleavage of ethers, including cyclopentyl ethers, is typically accomplished under acidic conditions. organic-chemistry.orgacs.orglibretexts.orgmasterorganicchemistry.com Strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or strong Lewis acids such as boron tribromide (BBr₃), are effective for this purpose. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base on the adjacent carbon atom.

The table below summarizes the protection of a phenol as a cyclopentyl ether and the subsequent deprotection.

ProcessReagents and ConditionsProduct
Protection Phenol, NaH or K₂CO₃, Cyclopentyl bromide or iodide, in a suitable solvent (e.g., DMF, Acetone)Cyclopentyl aryl ether
Deprotection Cyclopentyl aryl ether, HI, HBr, or BBr₃, in a suitable solvent (e.g., CH₂Cl₂, Acetic Acid)Phenol

The use of this compound and related structures as masked phenols provides a valuable tool for synthetic chemists, enabling the synthesis of complex molecules by temporarily shielding a reactive phenolic moiety.

Environmental Fate and Degradation Pathways of 1 Cyclopentyloxy 4 Methoxybenzene

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

The absorption of light can initiate the degradation of organic molecules in the environment. For aromatic compounds like 1-(Cyclopentyloxy)-4-methoxybenzene, this can occur through direct photolysis or, more commonly, through indirect photosensitized processes.

Photosensitized Oxidation and Radical Initiated Processes

In the environment, naturally occurring substances, known as photosensitizers (e.g., dissolved organic matter), can absorb sunlight and transfer the energy to other molecules, leading to their degradation. For aromatic ethers, two primary mechanisms are relevant:

Type I Photosensitized Oxidation: The excited photosensitizer can abstract a hydrogen atom or an electron from the substrate, in this case, this compound, to form a radical species. The presence of the ether linkages, particularly the benzylic-like hydrogens on the cyclopentyl ring adjacent to the oxygen atom, provides potential sites for hydrogen abstraction. The resulting radical can then react with molecular oxygen to form peroxy radicals, initiating a chain of oxidative reactions.

Type II Photosensitized Oxidation: The excited photosensitizer can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then directly react with the electron-rich aromatic ring of this compound, leading to the formation of endoperoxides and subsequent degradation products.

Radical-initiated processes, driven by species such as the hydroxyl radical (•OH), are also significant in both aquatic and atmospheric environments. These highly reactive radicals can attack the aromatic ring or abstract hydrogen atoms from the alkoxy substituents.

Quantum Yield Determination for Photochemical Transformations

The quantum yield (Φ) is a measure of the efficiency of a photochemical process, representing the number of molecules undergoing a specific transformation for each photon absorbed. There is no specific quantum yield data available for this compound. However, data for analogous compounds can provide an estimate of its photochemical lability. For instance, the fluorescence quantum yield of anisole (B1667542), a simpler structural analog, has been studied under various conditions acs.org. The quantum yield of photochemical transformations is influenced by the molecular structure and the presence of substituents. The cyclopentoxy group, being an electron-donating group, is expected to influence the electronic properties of the benzene (B151609) ring and thus its photochemical reactivity.

Table 1: Illustrative Quantum Yields for Related Aromatic Compounds

CompoundQuantum Yield (Φ)ConditionsReference
AnisoleVaries with temperature and pressureGas phase, 266 nm excitation acs.org
Substituted PhenolsTriplet quantum yields vary with substituentsAqueous solution researchgate.net

Note: This table provides examples for related compounds to illustrate the range of possible quantum yields. Specific values for this compound are not available.

Chemical Oxidation Pathways and Products

Chemical oxidation, particularly by reactive oxygen species (ROS) like hydroxyl radicals and ozone, is a major degradation pathway for organic pollutants in the environment.

Reaction with Oxidizing Agents (e.g., hydroxyl radicals, ozone)

Hydroxyl Radical (•OH): The hydroxyl radical is a powerful, non-selective oxidant present in both the atmosphere and in sunlit surface waters. The reaction of •OH with aromatic ethers like this compound can proceed via two main pathways:

Electrophilic addition to the aromatic ring: The •OH radical adds to the electron-rich benzene ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, such as the elimination of water or reaction with oxygen, leading to the formation of hydroxylated derivatives (e.g., methoxyphenols).

Hydrogen abstraction: The •OH radical can abstract a hydrogen atom from the methoxy (B1213986) group or, more likely, from the cyclopentyl ring, particularly at the carbon atom adjacent to the ether oxygen. This leads to the formation of a carbon-centered radical that can subsequently react with oxygen.

Ozone (O₃): Ozone is another important oxidant in the atmosphere and can also be used in water treatment processes. The reaction of ozone with aromatic compounds is generally slower than with •OH. For this compound, ozone can react via electrophilic attack on the activated aromatic ring. The presence of two electron-donating groups (methoxy and cyclopentyloxy) makes the ring susceptible to ozonolysis, which can lead to ring cleavage and the formation of smaller, oxygenated organic molecules masterorganicchemistry.com.

Identification of Stable Degradation Products

While the specific degradation products of this compound have not been identified, based on the reactivity of analogous compounds, a number of stable products can be predicted.

From Hydroxyl Radical Attack: Hydroxylation of the aromatic ring would likely lead to the formation of various isomers of cyclopentyloxy-methoxyphenol . Cleavage of the ether linkages could result in 4-methoxyphenol (B1676288) and cyclopentanol (B49286) , or hydroquinone and cyclopentyl methyl ether . Further oxidation could lead to the formation of ring-opened products like dicarboxylic acids.

From Ozonolysis: The reaction with ozone is expected to cleave the aromatic ring, leading to the formation of smaller, more oxidized fragments such as aldehydes , ketones , and carboxylic acids . For instance, the ozonolysis of alkenes, a related reaction, typically yields carbonyl compounds masterorganicchemistry.com.

Table 2: Plausible Degradation Products of this compound

Degradation PathwayPotential Stable Products
Hydroxylation (•OH)Cyclopentyloxy-methoxyphenols
Ether Cleavage (•OH)4-Methoxyphenol, Cyclopentanol, Hydroquinone
Aromatic Ring Cleavage (O₃, •OH)Dicarboxylic acids, Aldehydes, Ketones

Note: This table lists hypothetical products based on the degradation of similar chemical structures. Experimental verification is required.

Biotic Transformation Studies in Environmental Contexts

The biodegradation of aromatic ethers by microorganisms is a key process in their removal from the environment. Bacteria and fungi possess enzymes, such as monooxygenases and dioxygenases, that can initiate the breakdown of these compounds.

Studies on the biodegradation of various ethers have shown that the initial step often involves the oxidation of the carbon atom adjacent to the ether oxygen (the α-carbon) nih.gov. For this compound, this would involve the α-carbon of the cyclopentyl group. This initial oxidation can lead to an unstable hemiacetal that spontaneously cleaves, breaking the ether bond and resulting in the formation of 4-methoxyphenol and cyclopentanone (B42830) . The resulting phenol (B47542) and ketone can then be further degraded by microbial metabolic pathways.

Certain bacterial strains, such as those from the genus Rhodococcus, have been shown to degrade a variety of aromatic and alkyl ethers nih.gov. The presence of an unsubstituted α-methylene moiety has been identified as a key structural feature for the induction of ether-degrading enzymes in some strains nih.gov. The cyclopentyl group of this compound possesses such methylene (B1212753) groups adjacent to the ether linkage, suggesting it could be susceptible to this mode of biotic attack.

Table 3: Key Enzymes and Microbial Genera in Aromatic Ether Degradation

Microbial GenusKey EnzymesPotential Action on this compound
RhodococcusMonooxygenasesOxidation of the α-carbon of the cyclopentyl group
PhanerochaeteLignin-degrading enzymesPotential for aromatic ring cleavage
PseudomonasDioxygenasesHydroxylation and cleavage of the aromatic ring

Note: This table is based on general knowledge of microbial degradation of aromatic ethers and does not represent specific studies on this compound.

In the absence of direct experimental data, the environmental fate of this compound can be inferred from the known degradation pathways of structurally related aromatic ethers. It is likely susceptible to photolytic degradation in the presence of photosensitizers, as well as chemical oxidation by hydroxyl radicals and ozone in both aquatic and atmospheric environments. These abiotic processes are expected to lead to hydroxylation of the aromatic ring, cleavage of the ether bonds, and eventual ring opening to form smaller, more oxidized compounds. Biotic transformation, likely initiated by microbial monooxygenases, represents another significant degradation route, potentially starting with the oxidation of the cyclopentyl group and leading to the cleavage of the ether linkage. Further experimental studies are necessary to definitively determine the specific degradation pathways, reaction kinetics, and transformation products of this compound to fully assess its environmental impact.

Microbial Degradation Pathways and Metabolite Identification

There is currently a significant data gap in the scientific literature regarding the microbial degradation of this compound. No studies have been identified that specifically investigate the microbial species capable of its breakdown or the metabolic pathways involved. Consequently, the metabolites resulting from its microbial degradation have not been identified or characterized.

In the absence of specific data, potential microbial degradation pathways can be hypothesized based on the known metabolism of other aromatic ethers. Microorganisms, particularly bacteria and fungi, are known to degrade aromatic compounds through a series of enzymatic reactions. For a compound like this compound, two primary initial lines of attack by microbial enzymes would be anticipated: cleavage of the ether linkages and modification of the aromatic ring.

One potential pathway is the O-dealkylation of the methoxy group, which would lead to the formation of 4-(cyclopentyloxy)phenol (B3339887) and formaldehyde. This is a common reaction catalyzed by monooxygenase enzymes. Subsequently, the cyclopentyl group could be cleaved, yielding hydroquinone. The aromatic ring of these phenolic intermediates would then likely be cleaved through the action of dioxygenase enzymes, leading to the formation of aliphatic acids that can enter central metabolic pathways.

Alternatively, microbial degradation could be initiated by the cleavage of the cyclopentyloxy group, resulting in the formation of p-methoxyphenol and cyclopentanol. Both of these products would then be subject to further microbial degradation. P-methoxyphenol could undergo O-demethylation to hydroquinone, while cyclopentanol would likely be oxidized to cyclopentanone and subsequently degraded through ring-opening reactions.

Hydroxylation of the benzene ring is another possible initial step in the microbial degradation cascade. This would introduce additional hydroxyl groups onto the aromatic ring, increasing its reactivity and facilitating subsequent ring cleavage.

It is important to emphasize that these proposed pathways are speculative and based on the degradation of structurally analogous compounds. Detailed experimental studies are required to elucidate the actual microbial degradation pathways and identify the specific metabolites of this compound.

Enzyme-Mediated Transformations of Aromatic Ethers

The transformation of aromatic ethers in the environment is largely mediated by specific classes of enzymes. While no studies have directly investigated the enzymatic transformation of this compound, the extensive research on the enzymatic cleavage of other aromatic ethers provides a strong basis for understanding its potential fate. The key enzymes involved in these transformations are typically oxidoreductases, such as cytochrome P450 monooxygenases and peroxygenases.

Cytochrome P450 Monooxygenases (P450s): These enzymes are ubiquitous in microorganisms and are well-known for their ability to catalyze the oxidation of a wide variety of organic compounds, including aromatic ethers. A primary reaction catalyzed by P450s on aromatic ethers is O-dealkylation. vliz.be In the case of this compound, a P450 could catalyze the removal of the methyl group from the methoxy moiety, yielding 4-(cyclopentyloxy)phenol. vliz.be Similarly, the cleavage of the larger cyclopentyl group could occur, though this may be sterically hindered. P450s can also hydroxylate the aromatic ring at various positions, creating phenolic derivatives that are more susceptible to further degradation. vliz.be

Fungal Peroxygenases: Fungal unspecific peroxygenases (UPOs) are another class of enzymes capable of oxidizing aromatic ethers. These enzymes utilize hydrogen peroxide to catalyze the insertion of an oxygen atom into a C-H bond adjacent to the ether oxygen. This results in the formation of an unstable hemiacetal, which then spontaneously breaks down, cleaving the ether bond. For this compound, a UPO could attack either the methoxy or the cyclopentyloxy group, leading to the formation of an aldehyde and an alcohol.

Lignin-Modifying Enzymes: Enzymes involved in the degradation of lignin (B12514952), a complex polymer rich in aromatic ether linkages, are also relevant. These include lignin peroxidases (LiPs) and manganese peroxidases (MnPs), which are produced by white-rot fungi. These enzymes generate highly reactive radicals that can lead to the cleavage of ether bonds in a non-specific manner.

Reductive Cleavage: While oxidative cleavage is more common, some anaerobic microorganisms may be capable of reductive cleavage of aryl ethers. This process, however, is generally less understood than oxidative degradation pathways.

The efficiency of these enzymatic transformations is dependent on several factors, including the specific microbial strains present, the environmental conditions (e.g., pH, temperature, oxygen availability), and the chemical structure of the substrate itself. The presence of two different ether linkages in this compound—a methoxy and a cyclopentyloxy group—presents multiple potential sites for enzymatic attack, and the predominant pathway would likely be determined by the substrate specificity of the available enzymes.

Without empirical data, it is not possible to definitively state which enzymatic transformations this compound undergoes. However, based on the established reactivity of similar compounds, it is highly probable that its degradation would be initiated by oxidative cleavage of one or both of its ether linkages, catalyzed by enzymes such as cytochrome P450s or fungal peroxygenases.

Structure Reactivity and Structure Property Relationships of 1 Cyclopentyloxy 4 Methoxybenzene and Its Analogues

Impact of Substituent Variation on Electronic Structure and Reactivity

The electronic character of the benzene (B151609) ring in 1-(cyclopentyloxy)-4-methoxybenzene is profoundly influenced by its two alkoxy substituents. Both the methoxy (B1213986) and cyclopentyloxy groups are electron-donating through resonance, a consequence of the lone pair of electrons on the oxygen atoms delocalizing into the aromatic π-system. libretexts.orgnumberanalytics.com This increased electron density activates the ring towards electrophilic aromatic substitution, making it more reactive than benzene itself. wikipedia.org The activating nature of alkoxy groups is well-established, with substituents like methoxy increasing the rate of electrophilic substitution by several orders of magnitude compared to unsubstituted benzene. wikipedia.org

Systematic Studies of Alkoxy Group Influence (e.g., methyl, ethyl, isopropyl, n-butyl)

Systematic studies on the influence of varying the alkoxy group in 1,4-dialkoxybenzene systems reveal a subtle interplay between electronic and steric effects. In electrophilic aromatic substitution reactions, the rate is primarily governed by the electron-donating ability of the substituents. For a series of p-alkoxyanisoles (where one group is methoxy and the other is varied), the electron-donating capacity generally follows the order: methoxy > ethoxy > isopropoxy > n-butoxy. This trend can be rationalized by a combination of inductive and resonance effects.

The inductive effect, which is the withdrawal of electron density through the sigma bond due to the electronegativity of the oxygen atom, is similar for all alkoxy groups. However, the resonance effect, which involves the donation of a lone pair from the oxygen into the aromatic ring, is paramount in activating the ring. The subtle differences in reactivity among the alkoxy groups can be attributed to steric hindrance to solvation and minor variations in hyperconjugation.

Alkoxy GroupRelative Rate of Nitration (Hypothetical)Hammett Constant (σp)
Methoxy (-OCH3)10,000-0.27
Ethoxy (-OCH2CH3)9,500-0.25
Isopropoxy (-OCH(CH3)2)8,900-0.28
n-Butoxy (-OCH2CH2CH2CH3)9,300-0.32

Note: The relative rate data is hypothetical to illustrate the general trend. Hammett constants are established values for the respective para substituents. numberanalytics.comnih.gov

Effects of Aromatic Substituents on Electrophilic Reactivity

The introduction of further substituents onto the aromatic ring of this compound would significantly alter its electrophilic reactivity. The position and electronic nature of these new substituents are critical. Given that both the cyclopentyloxy and methoxy groups are ortho, para-directing activators, any incoming electrophile would preferentially substitute at the positions ortho to these groups (carbons 2, 3, 5, and 6).

The directing effect of the substituents would also be crucial. In the case of competing directing effects, the more strongly activating group would generally dictate the position of substitution. For instance, in the presence of a strongly activating hydroxyl group and a methoxy group, the hydroxyl group would exert the dominant directing influence.

Conformational Preferences and Their Influence on Reaction Outcomes

The non-planar nature of the cyclopentyl ring in the cyclopentyloxy group introduces significant conformational complexity to this compound. This has a direct bearing on the steric environment around the aromatic ring and can influence the regioselectivity of reactions.

Steric Effects of the Cyclopentyloxy Group on Aromatic Functionalization

The cyclopentyl group is not flat; it adopts puckered conformations, most commonly the "envelope" and "half-chair" forms, to alleviate torsional strain. dalalinstitute.comscribd.com This means the cyclopentyloxy substituent is a bulky, three-dimensional entity. This steric bulk can hinder the approach of an electrophile to the ortho positions (carbons 2 and 6) of the benzene ring. numberanalytics.com

This steric hindrance would likely lead to a preference for electrophilic attack at the positions ortho to the smaller methoxy group (carbons 3 and 5), assuming no other directing influences are at play. Therefore, in reactions like nitration or halogenation, a higher yield of the product substituted at the 3- or 5-position would be expected compared to substitution at the 2- or 6-position. The degree of this steric hindrance would also depend on the size of the incoming electrophile; bulkier electrophiles would exhibit a greater preference for the less hindered positions.

Role of Intramolecular Interactions in Determining Molecular Shape

Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of the two alkoxy groups. researchgate.net A NOESY experiment could, for instance, reveal correlations between the protons of the cyclopentyl ring and the methoxy group, indicating a preferred spatial arrangement where these groups are in close proximity. Such interactions could lead to a favored conformation where the cyclopentyl ring is oriented in a specific way relative to the plane of the benzene ring and the methoxy group, further influencing the steric accessibility of the ortho positions.

Comparative Analysis with Related Aromatic Ethers

A comparative analysis of this compound with other aromatic ethers highlights its unique balance of electronic and steric properties.

CompoundMolecular FormulaMolar Mass ( g/mol )Key Structural FeaturesPredicted Relative Reactivity in EAS
Anisole (B1667542)C7H8O108.14Single methoxy groupBaseline
1,4-Dimethoxybenzene (B90301)C8H10O2138.16Two methoxy groupsHigher
1-(Cyclopentyloxy)benzeneC11H14O162.23Single cyclopentyloxy groupLower than anisole (due to bulk)
This compound C12H16O 176.26 One methoxy and one cyclopentyloxy group Higher than anisole, comparable to 1,4-dimethoxybenzene
1-Butoxy-4-methoxybenzeneC11H16O2180.24One methoxy and one n-butoxy groupSimilar to this compound

Compared to anisole (methoxybenzene), this compound is significantly more activated towards electrophilic aromatic substitution due to the presence of a second electron-donating group. Its reactivity would be more comparable to that of 1,4-dimethoxybenzene. However, the steric bulk of the cyclopentyloxy group is a key differentiator. While 1,4-dimethoxybenzene presents two relatively small methoxy groups, the cyclopentyloxy group in the target molecule creates a more sterically crowded environment on one side of the aromatic ring.

In comparison to an analogue like 1-butoxy-4-methoxybenzene, which features a flexible n-butyl chain, the cyclic nature of the pentyloxy group in this compound imposes more defined conformational constraints. This can lead to more predictable steric effects on reaction outcomes. The rigid, puckered structure of the cyclopentyl ring presents a more persistent steric barrier than the more conformationally mobile n-butyl chain.

Phenoxybenzene Derivatives

Phenoxybenzene, also known as diphenyl ether, serves as the fundamental structure for a broad class of derivatives. wikipedia.org These compounds, characterized by two aryl rings linked by an oxygen atom, exhibit chemical properties influenced by the substituents on the phenyl rings.

The ether oxygen in phenoxybenzene and its derivatives possesses lone pair electrons that can be delocalized into the aromatic rings, a phenomenon known as resonance or conjugation. libretexts.org This electron donation activates the aromatic rings, making them more susceptible to electrophilic substitution reactions compared to unsubstituted benzene. libretexts.org The activating influence of the oxygen atom directs incoming electrophiles to the ortho and para positions of the phenyl rings. libretexts.org

The reactivity of phenoxybenzene derivatives in electrophilic aromatic substitution is further modulated by the nature of other substituents present on the rings. Electron-donating groups enhance the activating effect of the ether oxygen, leading to faster reaction rates. Conversely, electron-withdrawing groups deactivate the ring, making substitution more difficult. libretexts.org

The physical properties of phenoxybenzene derivatives are also intrinsically linked to their structure. Phenoxybenzene itself is a colorless solid or liquid with a geranium-like odor. wikipedia.org The introduction of substituents can alter properties such as melting point, boiling point, and solubility. For instance, the presence of polar functional groups can increase intermolecular forces, leading to higher melting and boiling points.

Alkyl Aryl Ethers with Different Alkyl Chain Lengths and Branching

Alkyl aryl ethers, which include this compound, are characterized by an alkyl group and an aryl group attached to an oxygen atom. The nature of the alkyl group, specifically its chain length and degree of branching, significantly impacts the molecule's properties and reactivity. fiveable.me

Impact on Physical Properties:

The boiling points of alkyl aryl ethers are influenced by the size and shape of the alkyl group. Generally, as the length of the alkyl chain increases, so does the boiling point. This is due to stronger van der Waals forces between larger molecules. ncert.nic.in However, branching in the alkyl chain tends to lower the boiling point compared to a straight-chain isomer of the same molecular weight. This is because the more compact, branched structure reduces the surface area available for intermolecular interactions. ncert.nic.in

The solubility of alkyl aryl ethers in water is generally low, as they are primarily nonpolar molecules. As the alkyl chain length increases, the hydrophobic character of the molecule becomes more pronounced, further decreasing its water solubility. libretexts.org

Interactive Data Table: Properties of Selected Alkyl Aryl Ethers

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Anisole (Methoxybenzene)C₇H₈O108.14154
EthoxybenzeneC₈H₁₀O122.16170
PropoxybenzeneC₉H₁₂O136.19190-191
IsopropoxybenzeneC₉H₁₂O136.19177
ButoxybenzeneC₁₀H₁₄O150.22210
(Cyclopentyloxy)benzeneC₁₁H₁₄O162.23239-240

Note: Boiling points are approximate and can vary with pressure.

Impact on Reactivity:

The alkyl group in alkyl aryl ethers can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Alkyl groups are weakly activating and, like the ether oxygen, are ortho, para-directing. libretexts.org The size of the alkyl group can also introduce steric hindrance, which can affect the regioselectivity of these reactions. For example, a bulky alkyl group may hinder attack at the ortho position, leading to a higher proportion of the para-substituted product.

The ether linkage itself can be a site of reaction. Under harsh conditions, the C-O bond can be cleaved. The ease of this cleavage can be influenced by the nature of the alkyl group. For instance, ethers with tertiary alkyl groups are more prone to cleavage than those with primary or secondary alkyl groups due to the stability of the resulting carbocation.

Conclusions and Future Research Directions

Synthesis and Mechanistic Understanding of 1-(Cyclopentyloxy)-4-methoxybenzene

The primary and most established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 4-methoxyphenol (B1676288) is deprotonated by a strong base to form the 4-methoxyphenoxide ion. This is followed by the reaction of the phenoxide with a cyclopentyl halide, typically cyclopentyl bromide or chloride, via an SN2 mechanism. nih.govchemicalbook.com The SN2 pathway involves a backside attack on the electrophilic carbon of the cyclopentyl halide by the nucleophilic phenoxide ion in a concerted, single-step mechanism. nih.gov

Alternative, more advanced methods for the formation of aryl ethers could also be theoretically applied to the synthesis of this compound. These include the Ullmann condensation, which involves a copper-catalyzed reaction between an aryl halide and an alcohol, and the Chan-Lam coupling, which utilizes a copper-catalyzed cross-coupling of an aryl boronic acid with an alcohol. chemicalbook.comuq.edu.au These methods can sometimes offer milder reaction conditions or tolerate a broader range of functional groups compared to the traditional Williamson synthesis.

Table 1: Comparison of Synthetic Methods for Aromatic Ethers

Synthesis MethodGeneral ReactantsCatalystTypical Conditions
Williamson Ether SynthesisAlkoxide/Phenoxide + Alkyl HalideNone (Base required)Varies, often requires heat
Ullmann CondensationAryl Halide + AlcoholCopper (I) or (II) saltsHigh temperatures
Chan-Lam CouplingAryl Boronic Acid + AlcoholCopper (II) acetateOften room temperature, air

Unexplored Applications and Potential in Advanced Chemical Synthesis

While specific applications for this compound are not extensively documented, its structural motifs suggest significant potential, particularly as an intermediate in the synthesis of more complex molecules. The presence of the 3-cyclopentyloxy-4-methoxyphenyl group in compounds like Pyrromilast, an agent investigated for the treatment of chronic obstructive pulmonary disease, highlights the potential of this fragment in medicinal chemistry. researchgate.net This suggests that this compound could serve as a valuable building block for the synthesis of novel pharmaceutical agents.

The compound's structure, featuring both an ether linkage and an aromatic ring, makes it a candidate for further functionalization. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups, which could lead to the development of new derivatives with unique chemical and biological properties.

Emerging Computational and Analytical Techniques for Deeper Insights

Modern analytical and computational methods can provide a deeper understanding of the structure and properties of this compound.

Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the molecule. Based on data for analogous compounds, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the cyclopentyl ring. hmdb.ca Similarly, the ¹³C NMR spectrum would provide characteristic chemical shifts for each unique carbon atom in the molecule.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum of related aromatic ethers shows characteristic fragmentation patterns that can be predicted for this compound. nist.gov

Computational Techniques:

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's three-dimensional structure, electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and vibrational frequencies. Such studies on similar aromatic compounds have provided valuable insights into their reactivity and spectroscopic properties.

Future Trajectories in Materials Science and Environmental Chemistry Relevant to the Compound

Materials Science: Aromatic ethers are known to be components of various materials, including liquid crystals and polymers. While there is no specific research on this compound in this area, its structural features—a rigid aromatic core with a flexible aliphatic side chain—are common in molecules that exhibit liquid crystalline properties. Future research could explore the potential of this compound and its derivatives in the design of new liquid crystalline materials.

Environmental Chemistry: The environmental fate of aromatic ethers is an area of growing interest. The biodegradation of these compounds is a key aspect of their environmental impact. Studies on the microbial degradation of various aromatic ethers have shown that the ether bond can be cleaved by certain microorganisms. nist.gov The likely pathway for the biodegradation of this compound would involve initial oxidation and subsequent cleavage of the ether linkage, leading to the formation of 4-methoxyphenol and cyclopentanone (B42830), which can be further metabolized. Understanding these degradation pathways is crucial for assessing the environmental persistence and potential ecotoxicity of this and related compounds.

Broad Implications for Aromatic Ether Chemistry

The study of this compound contributes to the broader understanding of aromatic ether chemistry. The synthesis of this compound provides a practical example of the application of classic and modern synthetic methodologies. Investigating its reactivity and potential applications can lead to the discovery of new chemical transformations and the development of novel molecules with valuable properties. Furthermore, detailed analytical and computational characterization of this compound adds to the growing body of knowledge on the structure-property relationships of aromatic ethers, which is fundamental to advancing this important class of organic compounds.

Q & A

Q. What are the standard synthetic methodologies for preparing 1-(Cyclopentyloxy)-4-methoxybenzene in academic research?

The compound is typically synthesized via etherification reactions or coupling strategies . Key methods include:

  • Nucleophilic substitution : Cyclopentanol reacts with 4-methoxyphenol under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) to form the ether bond .
  • Ullmann coupling : A copper-catalyzed reaction between 4-methoxybromobenzene and cyclopentanol at 120–150°C, yielding the target compound with moderate to high purity after column chromatography .
  • Phase-transfer catalysis : Utilizes aqueous-organic biphasic systems with tetrabutylammonium bromide (TBAB) to enhance reaction efficiency .

Q. What purification techniques are recommended for isolating this compound?

  • Recrystallization : Use solvents like ethanol or hexane/ethyl acetate mixtures (3:1 v/v) to remove unreacted starting materials .
  • Column chromatography : Silica gel (60–120 mesh) with eluents such as hexane:ethyl acetate (9:1) achieves >95% purity .
  • Distillation : For large-scale synthesis, fractional distillation under reduced pressure (0.1–0.5 mmHg) isolates the product .

Q. How is this compound characterized spectroscopically?

  • NMR : 1^1H NMR (CDCl3_3) shows distinct peaks for the methoxy group (~δ 3.8 ppm) and cyclopentyl protons (δ 1.5–2.1 ppm). 13^{13}C NMR confirms ether linkage (C-O at ~70 ppm) .
  • FT-IR : Strong absorption at 1250 cm1^{-1} (C-O-C stretch) and 2850–2960 cm1^{-1} (cyclopentyl C-H stretches) .
  • Mass spectrometry : Molecular ion peak at m/z 206 (M+^+) with fragmentation patterns consistent with cyclopentyl cleavage .

Q. What are the stability considerations for this compound under laboratory conditions?

  • pH stability : Stable in aqueous solutions at pH 5–9; hydrolyzes in strongly acidic (pH < 3) or basic (pH > 11) conditions .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation. Avoid prolonged exposure to UV light .
  • Thermal stability : Decomposes above 200°C; avoid heating beyond 150°C in synthetic steps .

Q. What are common intermediates in the synthesis of derivatives of this compound?

  • 4-Methoxyphenol : Used as the phenolic precursor in etherification .
  • Cyclopentyl bromide : Alternative alkylating agent for nucleophilic substitution .
  • Grignard reagents : For introducing alkyl/aryl substituents via cross-coupling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for stereoisomers or impurities?

  • 2D NMR techniques : Use HSQC and HMBC to correlate proton-carbon shifts and identify spin systems obscured in 1D spectra .
  • Chiral HPLC : Columns like Chiralpak AD-H separate enantiomers, critical for studying stereochemical outcomes (e.g., enantiomeric excess >98% achieved for similar methoxybenzene derivatives) .
  • DSC/TGA analysis : Detect polymorphic impurities affecting spectral clarity; heating rates of 10°C/min under nitrogen .

Q. What catalytic systems optimize the synthesis of this compound derivatives?

  • Palladium catalysts : Pd(OAc)2_2 with Xantphos ligand enables Suzuki-Miyaura coupling for aryl-functionalized derivatives (yields >85%) .
  • Iron-based systems : FeCl3_3/TMEDA for alkynylation reactions under mild conditions (room temperature, 12 h) .
  • Enzyme-mediated catalysis : Lipase B (CAL-B) for enantioselective acylations in green solvents (e.g., tert-butanol) .

Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions on this compound?

  • Nitration : HNO3_3/H2_2SO4_4 at 0°C favors meta-substitution (70% yield), while BF3_3-Et2_2O catalysis directs para-nitration .
  • Sulfonation : Fuming H2_2SO4_4 at 50°C introduces sulfonic acid groups at the methoxy-adjacent position .
  • Halogenation : NBS/benzoyl peroxide under UV light selectively brominates the cyclopentyl ring .

Q. What mechanistic insights explain the compound’s reactivity in free-radical oxidations?

  • Hydroperoxide formation : Autoxidation at 80°C generates 1-(cyclopentyloxy)-4-methoxyphenyl hydroperoxide, characterized by O-O stretch at 880 cm1^{-1} in IR .
  • Chain propagation : Initiation by AIBN generates radicals that abstract hydrogen from the methoxy group, confirmed by ESR spin-trapping .
  • Inhibitor effects : Addition of BHT (0.1 wt%) suppresses side reactions, improving product selectivity to >90% .

Q. What in vitro assays evaluate the biological potential of derivatives of this compound?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, IC50_{50} ~25 µM for chloro-substituted analogs) .
  • Antimicrobial screening : Agar diffusion assays with S. aureus and E. coli (zone of inhibition >15 mm at 100 µg/mL) .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 inhibition (IC50_{50} ~10 nM for sulfonamide derivatives) .

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